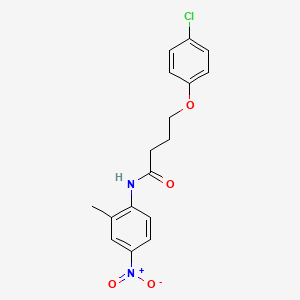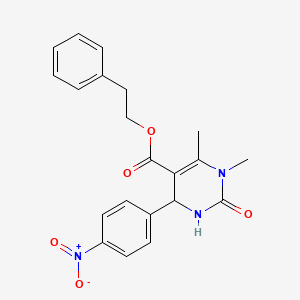
N~1~-(2,5-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMSO-PG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DMSO-PG is a derivative of glycine and has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of DMSO-PG is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMSO-PG has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
DMSO-PG has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It has also been shown to regulate the activity of various enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMSO-PG in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using DMSO-PG is its potential toxicity at high concentrations, which can affect the viability of cells in culture.
Future Directions
There are several potential future directions for research on DMSO-PG. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in cancer therapy, as it has been shown to have anti-tumor effects in some animal models. Further research is needed to fully understand the mechanisms underlying these effects and to develop more effective therapeutic strategies based on DMSO-PG.
Synthesis Methods
DMSO-PG can be synthesized through a multi-step process involving the reaction of glycine with various reagents. The most common method involves the reaction of glycine with 2,5-dimethylbenzene, 4-nitrobenzene, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of recrystallization steps to obtain pure DMSO-PG.
Scientific Research Applications
DMSO-PG has been extensively studied for its potential applications in various scientific fields. In the field of neuroscience, DMSO-PG has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. It has also been shown to have analgesic effects in animal models of chronic pain.
In the field of immunology, DMSO-PG has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-9-17(2)21(14-16)23-22(26)15-24(18-10-12-19(13-11-18)25(27)28)31(29,30)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUFWUUCERELOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
